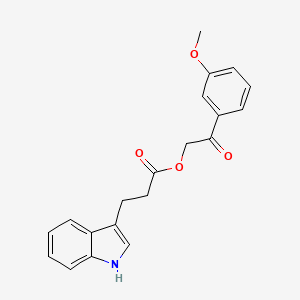

2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest is a complex organic molecule that likely possesses biological activity due to its structural features, including an indole moiety and ester functional groups. Compounds with such features are often synthesized for potential applications in pharmaceuticals, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including functional group transformations and the formation of carbon-carbon or carbon-heteroatom bonds. A related compound, (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate , was synthesized and its crystal structure determined by X-ray diffraction, highlighting a common approach in synthesizing and characterizing compounds with similar functional groups (Shang et al., 2011).

Molecular Structure Analysis

X-ray crystallography is a primary tool for determining the molecular structure of organic compounds. The detailed molecular structure offers insights into the compound's stereochemistry and conformation, which are crucial for understanding its reactivity and interactions with biological targets. The structure of (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate revealed intermolecular hydrogen bonding, which could influence its physical and chemical properties (Shang et al., 2011).

Chemical Reactions and Properties

The reactivity of a compound like 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can be inferred from its functional groups. The presence of an ester group suggests susceptibility to hydrolysis, while the indole moiety may undergo electrophilic substitution reactions. Compounds with similar structures have been synthesized and evaluated for their chemical reactivity and potential applications in organic synthesis (Wang et al., 2010).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. The analysis of (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate provides an example of how crystal structure determination can offer insights into the physical properties of similar compounds (Shang et al., 2011).

Scientific Research Applications

Synthesis and Crystal Structure Analysis

- Crystal Structure Determination: The compound (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate was synthesized and analyzed for its crystal structure. This research provides insights into the molecular structure and bonding characteristics of such compounds (Shang et al., 2011).

Pharmaceutical Research

- Antioxidant and Anti-Inflammatory Properties: Compounds structurally similar to 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some showed significant effects comparable to standard treatments (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).

- Antibacterial Activity: Methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate, a similar compound, was tested for its antibacterial activity against various bacteria, showing effective bactericidal effects (Oumaima Karai et al., 2017).

Antimicrobial Applications

- Schiff Bases Derived from Tryptophan: Schiff bases, including compounds like this compound, were synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant antimicrobial properties (S. Radhakrishnan et al., 2020).

Chemical Synthesis and Analysis

- Synthesis of Pyrrole Alkaloids: Research on the synthesis of new pyrrole alkaloids with bulky N‐alkyl side chains, including compounds similar to this compound, has been conducted to understand their structural characteristics (U. Youn et al., 2013).

Neuroprotective Effects

- Nrf2 Activation and Antioxidant Properties: Compounds like (E)-N-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acryl amides were studied for their potential in activating the Nrf2 pathway and demonstrating antioxidant properties, indicating neuroprotective effects (Irene Pachón-Angona et al., 2019).

Natural Product Research

- Isolation from Natural Sources: Studies have been conducted on isolating and identifying compounds like methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate from natural sources such as Chenopodium album. These studies contribute to the understanding of naturally occurring analogs (F. Cutillo et al., 2006).

Cardiovascular Research

- Cardiovascular Effects: Research on indorenate analogs, which are structurally similar to this compound, has shown potential in affecting cardiovascular pharmacology. These studies provide insights into the cardiovascular effects of such compounds (V. Pérez-Alvarez et al., 1999).

Organic Chemistry

- Chemical Transformations: Studies on the chemical transformations of tetrahydro-pyrrolobenzodiazepines in reactions with compounds like methyl propiolate and indole are relevant to understanding the chemical behavior of similar compounds (L. Voskressensky et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-24-16-6-4-5-14(11-16)19(22)13-25-20(23)10-9-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-12,21H,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTMLKWVSVBSJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)

![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)

![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)